

A Technical Guide to Sulfo-Cy3-Methyltetrazine: Properties and Bioorthogonal Applications

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Compound of Interest

Compound Name: Sulfo-Cy3-Methyltetrazine

Cat. No.: B12280861

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the photophysical properties, experimental determination, and bioorthogonal applications of **Sulfo-Cy3-Methyltetrazine**. This water-soluble fluorescent probe is a valuable tool for the precise labeling and visualization of biomolecules in complex biological systems.

Core Photophysical Properties

Sulfo-Cy3-Methyltetrazine is a bright, water-soluble fluorescent dye belonging to the cyanine family. Its key characteristics make it well-suited for a variety of bioimaging and detection applications. The sulfonate groups enhance its hydrophilicity, making it particularly useful in aqueous environments for labeling proteins, nucleic acids, and other biomolecules.^{[1][2]}

Quantitative Data Summary

The essential photophysical parameters of **Sulfo-Cy3-Methyltetrazine** and a closely related compound are summarized in the table below for easy reference and comparison.

Property	Sulfo-Cy3-Methyltetrazine	sulfo-Cyanine3 tetrazine
Molar Extinction Coefficient (ϵ)	150,000 $\text{cm}^{-1}\text{M}^{-1}$ [3]	162,000 $\text{cm}^{-1}\text{M}^{-1}$ [4][5]
Quantum Yield (Φ)	Not explicitly specified	0.1[4][5]
Excitation Maximum (λ_{abs})	555 nm[3]	548 nm[4][5]
Emission Maximum (λ_{em})	580 nm[3]	563 nm[4][5]

Experimental Protocols

Accurate determination of the quantum yield and molar extinction coefficient is crucial for the quantitative use of fluorescent probes. Below are detailed methodologies for these key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, $A = \epsilon cl$, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Materials:

- **Sulfo-Cy3-Methyltetrazine**
- High-purity solvent (e.g., water, DMSO, DMF)[3]
- UV-Vis spectrophotometer
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Quartz cuvettes (1 cm path length)

Procedure:

- Prepare a Stock Solution: Accurately weigh a small amount of **Sulfo-Cy3-Methyltetrazine** and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.
- Prepare a Dilution Series: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Measure Absorbance:
 - Set the spectrophotometer to the absorption maximum of **Sulfo-Cy3-Methyltetrazine** (555 nm).^[3]
 - Use the solvent as a blank to zero the spectrophotometer.
 - Measure the absorbance of each dilution.
- Data Analysis:
 - Plot a graph of absorbance versus concentration.
 - Perform a linear regression of the data. The slope of the line will be the molar extinction coefficient (ϵ).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.

Materials:

- **Sulfo-Cy3-Methyltetrazine** solution of known absorbance
- A quantum yield standard with a known quantum yield and similar absorption/emission properties (e.g., Rhodamine 6G in ethanol, $\Phi = 0.95$)
- Fluorometer

- UV-Vis spectrophotometer
- Quartz cuvettes

Procedure:

- Prepare Solutions: Prepare dilute solutions of both the **Sulfo-Cy3-Methyltetrazine** sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (ideally < 0.1) to minimize inner filter effects.
- Measure Absorbance: Measure the absorbance of both the sample and standard solutions at the chosen excitation wavelength.
- Measure Fluorescence Spectra:
 - Excite the sample and standard solutions at the same wavelength.
 - Record the fluorescence emission spectrum of each solution over their respective emission ranges.
- Data Analysis: The quantum yield of the sample (Φ_X) can be calculated using the following equation:

$$\Phi_X = \Phi_{ST} * (I_X / I_{ST}) * (A_{ST} / A_X) * (n_X^2 / n_{ST}^2)$$

Where:

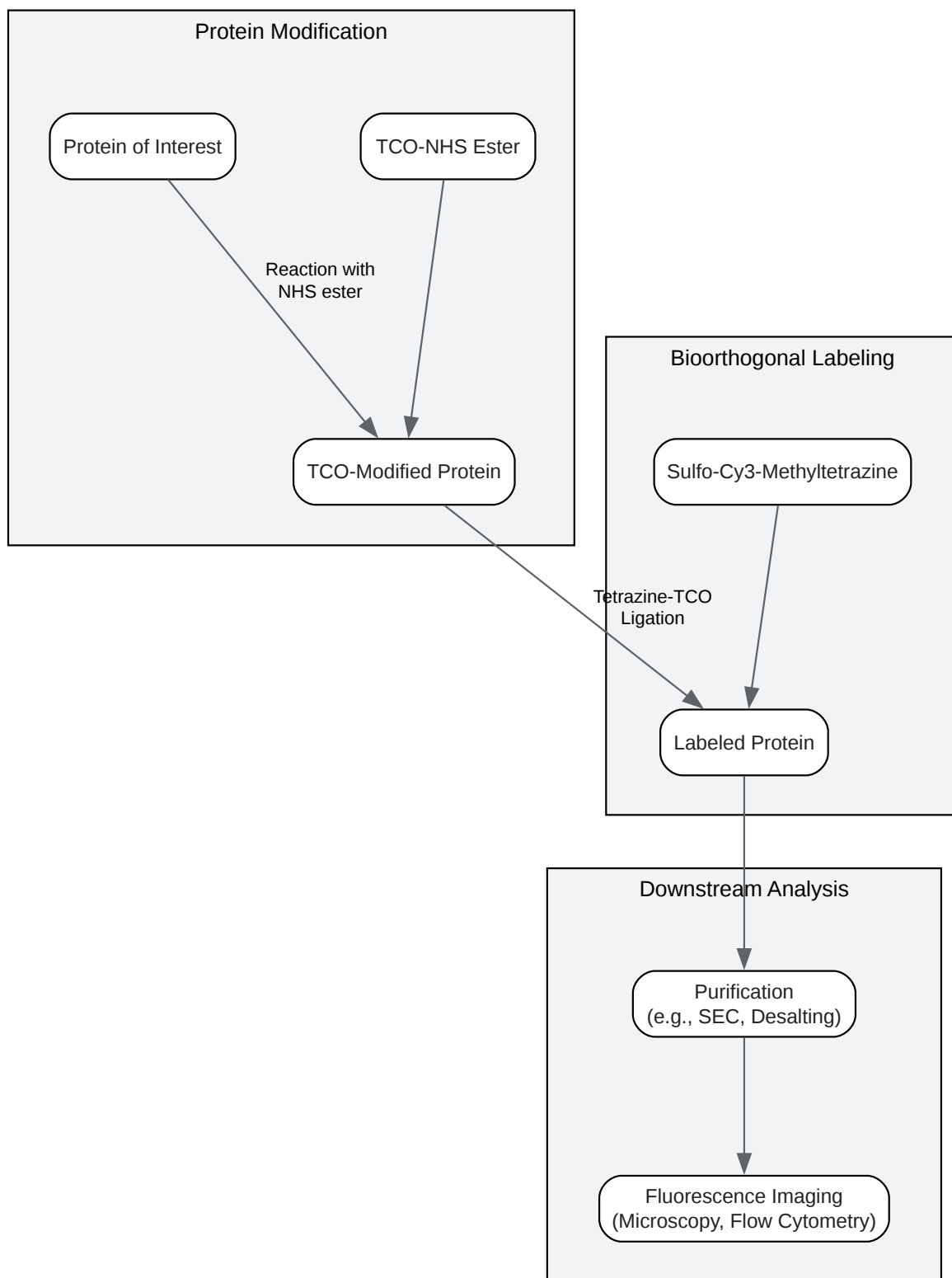
- Φ_{ST} is the quantum yield of the standard.
- I is the integrated fluorescence intensity.
- A is the absorbance at the excitation wavelength.
- n is the refractive index of the solvent.
- The subscripts X and ST refer to the sample and the standard, respectively.

Bioorthogonal Labeling and Imaging

Sulfo-Cy3-Methyltetrazine is a key reagent in bioorthogonal chemistry, specifically in the inverse-electron-demand Diels-Alder cycloaddition between a tetrazine and a trans-cyclooctene (TCO).[6] This reaction is extremely fast and specific, allowing for the labeling of TCO-modified biomolecules in living systems without interfering with native biological processes.[6]

Experimental Workflow: Bioorthogonal Labeling of a TCO-Modified Protein

This workflow describes the general procedure for labeling a protein that has been functionalized with a TCO group using **Sulfo-Cy3-Methyltetrazine**.

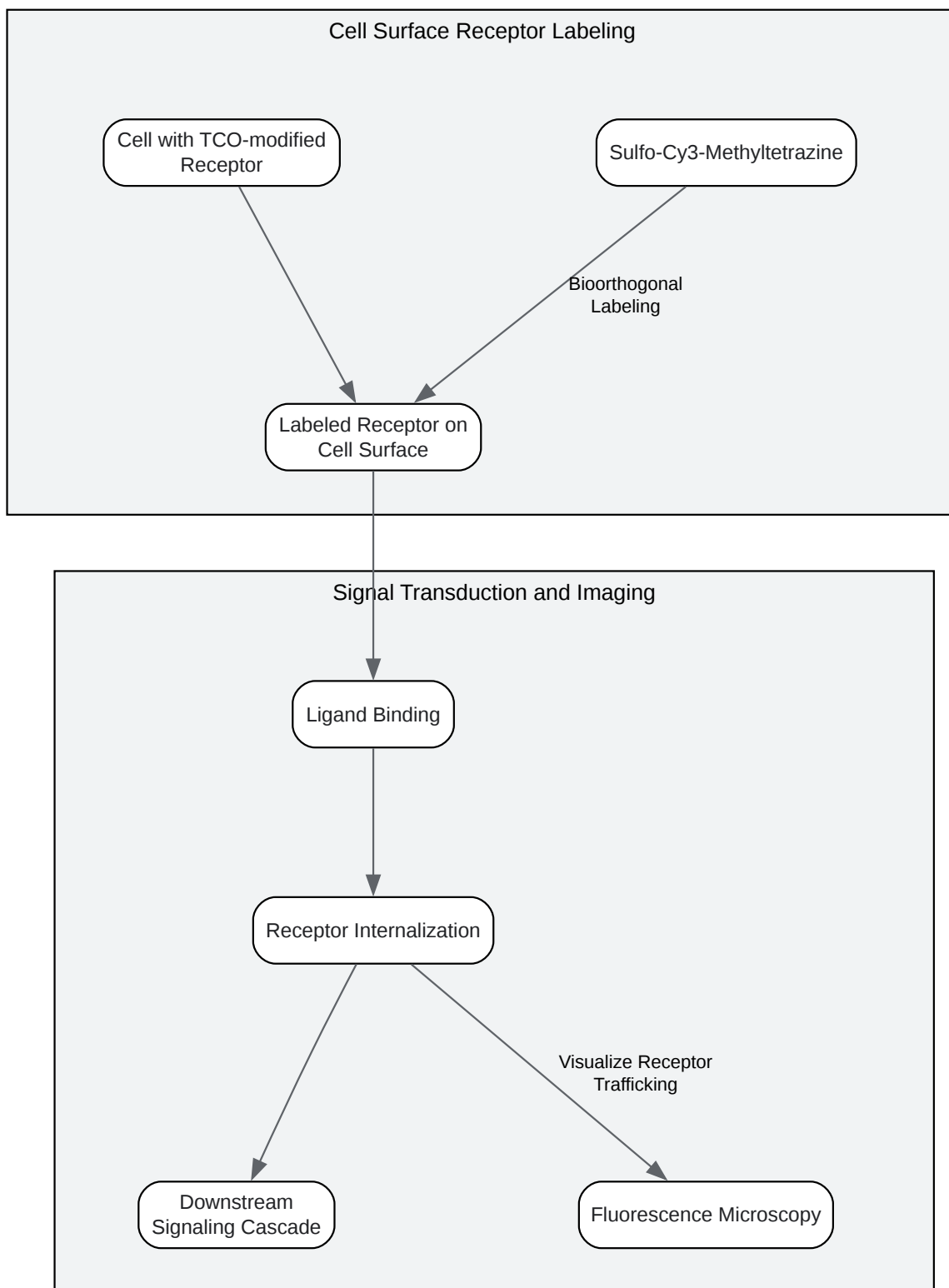


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Bioorthogonal labeling workflow of a TCO-modified protein.

Application in Studying Signaling Pathways

While **Sulfo-Cy3-Methyltetrazine** is not a direct participant in signaling cascades, its utility in bioorthogonal labeling allows for the visualization and tracking of key signaling proteins. For instance, a cell surface receptor can be metabolically engineered to incorporate a TCO moiety. Subsequent labeling with **Sulfo-Cy3-Methyltetrazine** enables the study of receptor trafficking, localization, and dynamics in response to signaling events.



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Studying receptor signaling using bioorthogonal labeling.

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